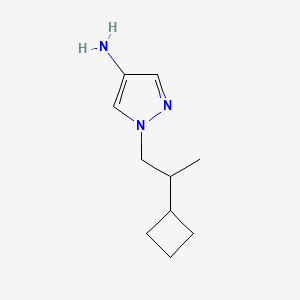

1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine

Description

General Context of Pyrazole (B372694) Derivatives in Advanced Chemical Sciences

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. nih.govontosight.airesearchgate.netorientjchem.orgglobalresearchonline.net The pyrazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. mdpi.comnih.gov Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. ontosight.ainih.govnih.gov

The success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant, has solidified the importance of this heterocycle in drug discovery. nih.gov The structural versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. mdpi.commdpi.com

Significance of the 1H-Pyrazol-4-amine Scaffold in Chemical Biology and Organic Synthesis

The 1H-pyrazol-4-amine scaffold, specifically, is a key building block in the synthesis of a multitude of functional molecules. The amino group at the 4-position of the pyrazole ring serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. mdpi.com This scaffold is particularly important in the development of kinase inhibitors, a class of drugs that target protein kinases and are instrumental in cancer therapy. nih.gov

The strategic placement of the amino group allows for the formation of key hydrogen bonds with target proteins, a fundamental aspect of molecular recognition and biological activity. The synthetic accessibility of 4-aminopyrazoles makes them attractive starting materials for the generation of compound libraries for high-throughput screening in drug discovery campaigns. researchgate.net

Rationale for Investigating the 1-(2-Cyclobutylpropyl) Moiety as a Pyrazole N1-Substituent

The substituent at the N1 position of the pyrazole ring plays a critical role in modulating the compound's properties. The introduction of a 1-(2-cyclobutylpropyl) moiety is a deliberate design choice aimed at leveraging the unique characteristics of the cyclobutyl group. The cyclobutyl ring is a non-planar, strained cyclic system that can offer several advantages in drug design. nih.govru.nlresearchgate.net

Incorporating a cyclobutyl group can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. pharmablock.com Furthermore, the three-dimensional nature of the cyclobutyl ring can improve binding affinity and selectivity for a biological target by providing a better fit into hydrophobic pockets of proteins. nih.gov The propyl linker provides additional conformational flexibility, allowing the cyclobutyl group to orient itself optimally within a binding site.

Table 1: Comparison of Physicochemical Properties of N1-Substituents

| N1-Substituent | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |

| Methyl | 15.03 | 0.5 | Small, minimal steric hindrance |

| Phenyl | 77.11 | 2.0 | Aromatic, potential for π-stacking interactions |

| Cyclobutyl | 56.11 | 2.2 | Non-planar, increased metabolic stability |

| 2-Cyclobutylpropyl | 99.19 | 3.5 | Combines rigidity and flexibility, enhanced lipophilicity |

Note: LogP values are estimations and can vary based on the prediction software used.

Overview of Academic Research Trajectories for 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine

While specific research on 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine is not yet widely published, its structural features suggest several potential avenues for investigation. A primary focus would likely be its evaluation as a scaffold for the development of novel kinase inhibitors, given the prevalence of the 1H-pyrazol-4-amine core in this class of compounds.

Another promising research direction would be the exploration of its potential as an antiviral or antibacterial agent, building upon the known antimicrobial activities of various pyrazole derivatives. ontosight.ai Furthermore, the unique lipophilic and conformational properties conferred by the 2-cyclobutylpropyl group may lead to applications in targeting the central nervous system, where the ability to cross the blood-brain barrier is crucial.

Future research will likely involve the synthesis of a library of analogues with modifications to the pyrazole ring and the cyclobutyl moiety to establish structure-activity relationships (SAR). These studies will be instrumental in elucidating the full therapeutic potential of this intriguing molecule.

Table 2: Potential Research Applications and Rationale

| Research Area | Rationale |

| Oncology | The 1H-pyrazol-4-amine scaffold is a known pharmacophore for kinase inhibitors. nih.gov |

| Infectious Diseases | Pyrazole derivatives have a history of antimicrobial and antiviral activity. ontosight.ai |

| Neurology | The lipophilic nature of the 2-cyclobutylpropyl group may facilitate blood-brain barrier penetration. |

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2-cyclobutylpropyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-8(9-3-2-4-9)6-13-7-10(11)5-12-13/h5,7-9H,2-4,6,11H2,1H3 |

InChI Key |

MDNCNFVCOOXPSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=N1)N)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Cyclobutylpropyl 1h Pyrazol 4 Amine and Analogous N1,4 Disubstituted Pyrazoles

Foundational Synthetic Routes to the 1H-Pyrazol-4-amine Core

The synthesis of the pyrazole (B372694) nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods established over more than a century of research. For 4-amino substituted pyrazoles, these methods are adapted to incorporate the amino functionality, either directly from precursors or through a functional group interconversion in a later step.

Cyclocondensation Reactions of Hydrazines with Carbonyl Substrates

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, is highly versatile.

To obtain a 4-aminopyrazole core, the strategy involves using a C3 building block that already contains a nitrogen functionality at the C2 position (which will become the C4 position of the pyrazole). A common precursor is a derivative of malononitrile (B47326) or cyanoacetic acid. For instance, the reaction of a hydrazine with α-formylphenylacetonitrile or similar β-ketonitriles can yield 5-aminopyrazoles. To achieve the 4-amino substitution pattern, a common strategy involves using a precursor with a nitro group, which is later reduced. For example, the condensation of hydrazine with 2-nitro-1,3-dicarbonyl compounds or 2-nitromalonodialdehyde derivatives can yield a 4-nitropyrazole, which is subsequently reduced to the desired 4-aminopyrazole. mdpi.com

Another key variation involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. beilstein-journals.org The reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. nih.govbeilstein-journals.org

Table 1: Examples of Cyclocondensation for Pyrazole Core Synthesis

| Hydrazine Derivative | Carbonyl Substrate | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 1,3-Diketones | Substituted Pyrazoles | nih.gov |

| Phenylhydrazine | Ethyl Acetoacetate | Phenyl-substituted Pyrazolones | medicaljournalshouse.com |

| Substituted Hydrazines | α,β-Unsaturated Ketones (Chalcones) | N-Substituted Pyrazoles | beilstein-journals.orgnih.gov |

The introduction of the N1-substituent, such as the 2-cyclobutylpropyl group, can be achieved in two ways. One approach is to use a substituted hydrazine, in this case, (2-cyclobutylpropyl)hydrazine, as the starting material. Alternatively, the pyrazole-4-amine core can be synthesized first, followed by a regioselective N-alkylation step. acs.org

1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Formation

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. acs.org In this strategy, a diazo compound (the 1,3-dipole) reacts with an alkyne or an alkene (the dipolarophile) to form the pyrazole or pyrazoline ring, respectively. nih.govnih.gov

The primary challenge of this method often lies in the handling of diazo compounds, which can be toxic and explosive. acs.org To circumvent this, modern protocols often generate the diazo compound in situ. A common method involves the base-mediated decomposition of N-tosylhydrazones derived from aldehydes or ketones. acs.orgorganic-chemistry.org The in situ generated diazoalkane then reacts with a suitable alkyne. To obtain the 4-amino substitution pattern, an ynamine or a nitro-substituted alkyne could be employed as the dipolarophile.

This method offers high regioselectivity, which is often controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org

Advanced and Green Synthetic Approaches for N1-Substituted Pyrazoles

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. nih.govcitedrive.com These approaches aim to reduce reaction times, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical reactions. researchgate.netmedicaljournalshouse.com The application of microwave irradiation can dramatically reduce reaction times for pyrazole synthesis, often from hours to mere minutes, while also improving product yields. medicaljournalshouse.comdergipark.org.tr

Both cyclocondensation and cycloaddition reactions for pyrazole formation have been successfully adapted to microwave conditions. For example, the one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine derivative can be efficiently carried out under microwave irradiation to produce highly substituted pyrazoles. dergipark.org.trnih.gov The rapid heating provided by microwaves enhances reaction rates and can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. medicaljournalshouse.commedicaljournalshouse.com This technique is particularly advantageous for constructing libraries of N1-substituted pyrazole analogs for medicinal chemistry research.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclocondensation | 12-16 hours | 4-7 minutes | Significant (e.g., 40% to 75%) | medicaljournalshouse.commedicaljournalshouse.com |

| Three-component reaction | Several hours | 20 minutes | Good to Excellent Yields | dergipark.org.tr |

Ultrasound-Assisted Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. researchgate.netresearchgate.net Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

Ultrasound has been effectively used to promote the synthesis of pyrazoles, often under mild, solvent-free, or aqueous conditions. researchgate.netijsrch.com For example, the condensation of β-keto esters with hydrazines to form pyrazolones is significantly accelerated by ultrasound, with reactions completing in very short times and producing excellent yields. researchgate.net This method avoids the need for high temperatures and organic solvents, aligning with the principles of sustainable chemistry. nih.gov

Catalytic Methodologies in Pyrazole Synthesis

The use of catalysts is central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. citedrive.com Various catalytic systems, including acid, base, metal, and organocatalysts, have been developed for pyrazole synthesis.

Acid/Base Catalysis: Simple acid or base catalysis is often sufficient for classical cyclocondensation reactions. nih.gov However, more advanced catalytic systems can offer greater control and efficiency.

Metal Catalysis: A wide range of metal catalysts, including those based on copper, nickel, palladium, and samarium, have been employed. nih.gov Copper catalysts are particularly versatile, promoting domino reactions and multicomponent syntheses of pyrazoles. nih.gov Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles at room temperature, offering the advantage of easy catalyst recovery and reuse. researchgate.netmdpi.com

Green Catalysts: In line with green chemistry, efforts have been made to use environmentally benign and recyclable catalysts. nih.gov This includes the use of solid-supported catalysts, such as silica-supported sulfuric acid, and natural catalysts like lemon peel powder in aqueous media under ultrasound irradiation. ijsrch.comthieme-connect.com These methods combine the benefits of catalysis with green reaction conditions to provide highly sustainable synthetic routes to pyrazole derivatives.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a complex product. tandfonline.comgoogle.comnih.govpreprints.orgresearchgate.netmdpi.com This strategy is particularly valuable for the synthesis of diverse libraries of substituted pyrazoles, including N-substituted 4-aminopyrazoles. tandfonline.comresearchgate.net

A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde or another electrophile. google.compreprints.org Variations of this approach can lead to a wide array of substitution patterns on the pyrazole ring. For instance, the use of enaminones as starting materials in a three-component reaction with benzaldehyde (B42025) and hydrazine hydrochloride can yield 1-H-pyrazole derivatives. preprints.org A four-component reaction including ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. preprints.org

The synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a three-component cyclocondensation of phenylhydrazine, aldehydes, and malononitrile in an aqueous medium. mdpi.com These MCRs are often promoted by catalysts, including Lewis acids or organocatalysts, and can be performed under environmentally benign conditions. google.commdpi.com

Table 3: Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazoles | Ammonium acetate, Water | preprints.org |

| Four | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridines | Ammonium acetate, Water | preprints.org |

| Three | Phenylhydrazine, Aldehydes, Malononitrile | 5-Aminopyrazole-4-carbonitriles | Sodium p-toluenesulfonate, Aqueous media | mdpi.com |

| Four | Hydrazine hydrate, Arylaldehyde, Ethyl acetoacetate, Barbituric acid | Tricyclic fused pyrazolopyranopyrimidines | SCMNPs@Uridine/Zn, Solvent-free | taylorfrancis.com |

Solvent-Free and Aqueous Medium Synthesis Strategies

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methodologies for pyrazoles that minimize or eliminate the use of hazardous organic solvents. taylorfrancis.comresearchgate.netresearchgate.net Solvent-free and aqueous medium syntheses offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures.

Solvent-free reactions can be conducted by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat reaction mixture. nih.gov For example, the alkylation of pyrazoles can be performed by phase transfer catalysis without a solvent. researchgate.net Multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles have also been successfully carried out under solvent-free conditions using reusable ionic liquids as catalysts. masterorganicchemistry.com

Aqueous synthesis is another attractive green alternative, as water is a non-toxic, non-flammable, and readily available solvent. researchgate.net The synthesis of various pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles, has been achieved in water, often with the aid of catalysts that are stable and active in aqueous environments. researchgate.net For instance, the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles can be catalyzed by taurine (B1682933) in water at 80 °C. wikipedia.org

Table 4: Green Synthesis Strategies for Pyrazoles

| Strategy | Reaction | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | N-Alkylation of Pyrazole | Phase Transfer Catalysis | High yields, avoidance of organic solvents | researchgate.net |

| Solvent-Free | Synthesis of Pyrano[2,3-c]pyrazoles | N-methyl pyridinium (B92312) toluene (B28343) sulfonate (ionic liquid) | Excellent yields, short reaction times, reusable catalyst | masterorganicchemistry.com |

| Aqueous Medium | Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine | Environmentally friendly, good yields | wikipedia.org |

| Aqueous Medium | Synthesis of Pyrazolones | CeO2/SiO2 | Heterogeneous catalyst, good yields | researchgate.net |

Strategies for Incorporating the Cyclobutylpropyl Moiety

The synthesis of 1-(2-cyclobutylpropyl)-1H-pyrazol-4-amine requires the specific introduction of the 2-cyclobutylpropyl group onto the N1 position of the pyrazole ring. This can be achieved either by constructing the pyrazole ring with the substituent already in place on the hydrazine precursor or by alkylating a pre-formed pyrazole.

A key step in the synthesis of the target molecule is the preparation of a suitable 2-cyclobutylpropyl precursor that can be used for the N-alkylation of a pyrazole derivative. A plausible synthetic route to such a precursor, for example, 1-bromo-2-cyclobutylpropane, can be envisioned starting from commercially available cyclobutylacetonitrile.

The synthesis could proceed via the following steps:

Grignard reaction: Cyclobutylacetonitrile can be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield, after hydrolysis, 2-cyclobutyl-2-propanone.

Reduction: The resulting ketone can be reduced to the corresponding alcohol, 2-cyclobutyl-2-propanol, using a reducing agent such as sodium borohydride.

Halogenation: The alcohol can then be converted to the desired alkyl halide, 1-bromo-2-cyclobutylpropane, using a suitable brominating agent like phosphorus tribromide.

Alternatively, 2-cyclobutyl-1-ethanol can be synthesized and used in a Mitsunobu reaction. This alcohol can be prepared from cyclobutylacetic acid via reduction. Another approach involves the reductive amination of 2-cyclobutylacetaldehyde (B1613725) with ammonia (B1221849) to produce 2-cyclobutyl-1-propanamine, which could then be used to construct the pyrazole ring. mdpi.comsemanticscholar.orgnih.govwikipedia.orgharvard.edulibretexts.orgnih.govsigmaaldrich.com

A highly effective method for the synthesis of 1-alkyl-4-aminopyrazoles involves a two-step sequence starting from 4-nitropyrazole. nih.gov This approach offers good regioselectivity for N1-alkylation.

The first step is a Mitsunobu reaction , where 4-nitropyrazole is reacted with a suitable alcohol, in this case, 2-cyclobutyl-1-propanol, in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-archives.orgcommonorganicchemistry.comacs.orgorganic-chemistry.orgnih.gov This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter if it is chiral. The Mitsunobu reaction is advantageous as it occurs under mild, neutral conditions. commonorganicchemistry.comacs.orgorganic-chemistry.org

The second step is the reduction of the nitro group of the resulting 1-(2-cyclobutylpropyl)-4-nitropyrazole to the corresponding amine. nih.govmasterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comsamaterials.com A standard and highly efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H2) as the reducing agent. masterorganicchemistry.comcommonorganicchemistry.comsamaterials.com This method is generally clean and provides high yields of the desired amine. commonorganicchemistry.com

Other N-alkylation methods for pyrazoles include using alkyl halides under basic conditions, often with phase transfer catalysis, or employing trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst. researchgate.netmdpi.comresearchgate.net

Table 5: Key Reactions for the Synthesis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine

| Step | Reaction | Reactants | Reagents | Product |

|---|---|---|---|---|

| 1 | Mitsunobu Reaction | 4-Nitropyrazole, 2-Cyclobutyl-1-propanol | PPh3, DEAD/DIAD | 1-(2-Cyclobutylpropyl)-4-nitropyrazole |

| 2 | Nitro Group Reduction | 1-(2-Cyclobutylpropyl)-4-nitropyrazole | H2, Pd/C | 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine |

Regioselectivity and Stereochemical Control in the Synthesis of 1,4-Disubstituted Pyrazoles

Regioselectivity is a paramount challenge in the synthesis of unsymmetrically substituted pyrazoles. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can often lead to a mixture of regioisomers. thieme-connect.commdpi.com However, modern methods have been developed to overcome this limitation and afford specific isomers, such as the desired 1,4-disubstituted pattern.

One of the most effective strategies for controlling regioselectivity is the careful selection of starting materials and reaction conditions. For instance, the condensation of unsymmetrical 1,3-diketones with substituted hydrazines can be directed to favor a specific regioisomer by manipulating the electronic and steric properties of the substituents. A highly regioselective protocol for the synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines at room temperature in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc). organic-chemistry.org This method has proven superior to traditional conditions using protic solvents like ethanol, consistently providing high yields and excellent regioselectivity (>99.8:0.2 in some cases). thieme-connect.com

Another powerful approach is the [3+2] cycloaddition reaction. The reaction between vinylsulfonium salts and in situ generated nitrile imines provides pyrazole derivatives with high regioselectivity under mild conditions. organic-chemistry.org Similarly, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have emerged as a reliable method for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

For the synthesis of 1-alkyl-4-aminopyrazoles, a practical two-step method has been developed starting from commercially available 4-nitropyrazole. researchgate.net This method involves an initial N-alkylation via a Mitsunobu reaction with the desired primary or secondary alcohol, followed by the reduction of the nitro group to an amine. This sequence completely avoids the regioselectivity issues associated with cyclocondensation and directly installs the required 1,4-substitution pattern.

Stereochemical control becomes relevant when chiral centers are present in the substituents, such as the secondary carbon in the 2-cyclobutylpropyl group of the target molecule. While the synthesis of the pyrazole core itself does not typically create stereocenters on the ring, the introduction of chiral substituents requires stereoselective methods. If the synthesis starts with a chiral building block, such as a stereodefined (2-cyclobutylpropyl)hydrazine or a chiral alcohol in a Mitsunobu reaction, the stereochemistry can be transferred to the final product. Verma and co-workers have demonstrated that stereoselective synthesis of N-vinylated pyrazoles can be achieved by controlling reaction time and base quantity, indicating that reaction conditions can influence stereochemical outcomes in post-cyclization modifications. nih.gov

Table 1: Comparison of Regioselective Synthetic Methods for Substituted Pyrazoles

| Method | Key Reactants | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Modified Knorr Synthesis | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide (DMAc), Room Temp | High regioselectivity, mild conditions, scalable | thieme-connect.comorganic-chemistry.org |

| [3+2] Cycloaddition | Vinylsulfonium salts, Nitrile imines | Mild conditions | High regioselectivity, broad substrate scope | organic-chemistry.org |

| Copper-Catalyzed Cycloaddition (CuSAC) | Sydnones, Alkynes | Copper catalyst | Enables regioselective synthesis of 1,4-disubstituted pyrazoles | acs.org |

Emerging Synthetic Innovations and Sustainable Practices

Recent advancements in pyrazole synthesis have focused on improving efficiency, reducing environmental impact, and expanding the diversity of accessible structures. nih.govresearchgate.net These innovations often align with the principles of green chemistry, emphasizing atom economy, the use of safer solvents, and energy efficiency. benthamdirect.comresearchgate.net

One-pot multicomponent reactions (MCRs) are a prominent feature of modern synthetic strategies. researchgate.net MCRs are inherently efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste, purification steps, and reaction time. For example, pyrano[2,3-c]pyrazole derivatives have been synthesized in high yields via four-component reactions using catalysts in aqueous media. nih.gov

The use of unconventional energy sources to drive reactions represents another significant innovation. Microwave irradiation and ultrasound assistance have been successfully employed to accelerate the synthesis of pyrazole derivatives. orientjchem.orgresearchgate.netnih.gov These techniques often lead to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For instance, a four-component synthesis of pyrano[2,3-c]pyrazoles that took 1.4 hours with conventional heating at 80 °C was completed in just 25 minutes with higher yield under microwave irradiation. nih.gov

Sustainable practices also involve the use of environmentally benign catalysts and solvents. nih.govbenthamdirect.com There is a growing interest in using water as a reaction solvent, which is non-toxic, inexpensive, and readily available. researchgate.net Heterogeneous catalysts are also favored as they can be easily recovered and reused, minimizing waste. researchgate.net Researchers have developed solvent-free reaction conditions, for example, by grinding reagents together, which completely eliminates the need for solvents. researchgate.net

Catalysis continues to evolve, with transition-metal-catalyzed reactions enabling novel pathways for pyrazole construction. mdpi.com Iron-catalyzed regioselective synthesis from diarylhydrazones and vicinal diols, and copper-promoted aerobic oxidative cycloadditions are examples of efficient and selective modern methods. organic-chemistry.org These catalytic systems often operate under mild conditions and exhibit high functional group tolerance.

Table 2: Green and Innovative Approaches to Pyrazole Synthesis

| Innovation | Example Technique/Method | Key Advantages | Reference(s) |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions | researchgate.netnih.gov |

| Ultrasound Irradiation | Milder conditions, improved selectivity, reduced energy consumption | benthamdirect.comresearchgate.netnih.gov | |

| Atom Economy | One-Pot Multicomponent Reactions | Reduced waste, simplified procedures, high efficiency | researchgate.netnih.gov |

| Sustainable Materials | Use of Water as a Solvent | Non-toxic, inexpensive, environmentally safe | researchgate.netnih.gov |

| Solvent-Free Reactions (Grinding) | Elimination of solvent waste, operational simplicity | researchgate.net | |

| Recyclable Heterogeneous Catalysts | Reduced catalyst waste, cost-effective | researchgate.net |

| Novel Catalysis | Transition-Metal Catalysis (Cu, Fe) | High regioselectivity, mild reaction conditions, broad substrate scope | organic-chemistry.org |

Chemical Biology and Mechanistic Insights for 1 2 Cyclobutylpropyl 1h Pyrazol 4 Amine in Vitro Focus

Structure-Activity Relationships (SAR) from In Vitro Biological Screening

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For 4-aminopyrazole scaffolds, SAR studies on analogous series reveal critical insights into the determinants of biological activity.

The 4-aminopyrazole core is a recognized pharmacophore in medicinal chemistry, known to serve as a versatile scaffold for kinase inhibitors. nih.gov Derivatives of 4-aminopyrazole have shown potent inhibitory activity against various kinases, including Janus kinases (JAKs). nih.gov The amino group at the C4 position is often crucial for activity, typically acting as a key hydrogen bond donor to interact with the hinge region of a kinase's ATP-binding pocket.

The substituent at the N1 position of the pyrazole ring plays a pivotal role in modulating potency, selectivity, and physicochemical properties. nih.gov In some classes of pyrazole compounds, substitution at the N1 position with various alkyl or aryl groups leads to significant changes in biological effects. For certain antiproliferative activities, an unsubstituted N1 nitrogen has been found to be essential, with the introduction of substituents leading to a loss of activity. nih.govmdpi.com Conversely, for other targets, such as certain kinases, N1-substitution is a key strategy to enhance binding affinity and tune selectivity by accessing specific hydrophobic pockets within the enzyme's active site. nih.gov

In the case of 1-(2-cyclobutylpropyl)-1H-pyrazol-4-amine, the N1-substituent is a bulky and lipophilic cyclobutylpropyl group. This group is expected to significantly influence the molecule's interaction with its biological targets. Its size and non-polar nature suggest that it would favorably occupy a hydrophobic pocket. The flexibility of the propyl linker combined with the rigid cyclobutyl ring may allow for an optimal conformational fit within a binding site, potentially enhancing potency and selectivity compared to simple alkyl or aryl substituents.

A hypothetical SAR summary for N1-substituted 4-aminopyrazoles, based on general principles observed in related kinase inhibitor series, is presented below.

| N1-Substituent | General Size/Lipophilicity | Hypothesized Impact on Kinase Inhibition | Rationale |

|---|---|---|---|

| -H (Unsubstituted) | Small / Polar | May be essential for some activities but could result in lower potency/selectivity for others. | Allows for potential hydrogen bonding; lacks hydrophobic interactions. nih.govmdpi.com |

| -Methyl | Small / Lipophilic | Often establishes a baseline of activity, improving solubility over unsubstituted analogs. nih.gov | Provides a small hydrophobic interaction without significant steric hindrance. |

| -Phenyl | Large / Lipophilic / Aromatic | Can significantly increase potency through π-stacking interactions if the binding site accommodates it. | Introduces potential for specific aromatic interactions. nih.gov |

| -(2-Cyclobutylpropyl) | Large / Lipophilic / Alicyclic | Potentially high potency and selectivity if the target has a corresponding large, hydrophobic pocket. | Combines steric bulk and lipophilicity to maximize van der Waals contacts in a complementary pocket. |

Elucidation of Mechanistic Pathways for Observed In Vitro Biological Effects

Based on the activity of analogous 4-aminopyrazole compounds, a plausible mechanistic pathway for 1-(2-cyclobutylpropyl)-1H-pyrazol-4-amine is the inhibition of protein kinases. nih.gov Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

The hypothesized mechanism of action involves the compound acting as an ATP-competitive inhibitor. The molecule would bind to the ATP-binding site of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The key molecular interactions underpinning this mechanism are proposed as follows:

Hinge-Binding: The 4-amino group on the pyrazole ring is predicted to form one or more critical hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region. This interaction is a canonical feature of many Type I kinase inhibitors and serves to anchor the compound in the active site.

Scaffold Orientation: The pyrazole ring itself functions as a rigid scaffold, correctly positioning the key interacting moieties—the 4-amino group and the N1-substituent—for optimal binding.

| Molecular Feature | Potential Interaction Type | Hypothesized Role in Kinase Inhibition |

|---|---|---|

| 4-Amino Group (-NH₂) | Hydrogen Bond Donor | Anchors the molecule to the kinase hinge region. nih.gov |

| Pyrazole Ring | Core Scaffold | Provides the structural framework for orienting key functional groups. |

| N1-(2-Cyclobutylpropyl) Group | Hydrophobic / van der Waals | Occupies a hydrophobic pocket, enhancing potency and influencing selectivity. nih.gov |

Influence of the Cyclobutylpropyl Substituent on Pyrazole Bioactivity

The N1-(2-cyclobutylpropyl) substituent is the most distinctive feature of this molecule and is expected to be a primary driver of its specific biological profile. Its influence can be analyzed through its physicochemical contributions: lipophilicity and sterics.

Target Affinity: Increased lipophilicity can enhance binding affinity to targets with complementary hydrophobic pockets, as described above.

Aqueous Solubility: Conversely, it will decrease aqueous solubility, which can be a limiting factor in biological assays if not properly formulated.

Cell Permeability: Higher lipophilicity generally correlates with increased passive diffusion across cell membranes, which would be important for assessing activity in cell-based in vitro assays.

Steric Influence: The size and three-dimensional shape of the cyclobutylpropyl group provide significant steric bulk at the N1 position.

Selectivity: This bulk can act as a "selectivity filter." The compound may be unable to bind to kinases with smaller ATP-binding pockets, leading to higher selectivity for kinases that can accommodate the large substituent. This is a common strategy in kinase inhibitor design to avoid off-target effects. nih.gov

Binding Conformation: The substituent's presence will force a specific rotational conformation of the pyrazole core within the binding site, which may be more or less favorable for potent inhibition depending on the specific topology of the target protein.

The combination of a flexible propyl linker and a rigid cyclobutyl ring offers a unique steric and conformational profile compared to other common N1-substituents, potentially providing a distinct advantage in targeting specific protein topographies.

| N1-Substituent | Key Physicochemical Properties | Potential Influence on Bioactivity |

|---|---|---|

| -Methyl | Small, moderately lipophilic | Baseline hydrophobic interaction; minimal steric hindrance. nih.gov |

| -Phenyl | Planar, lipophilic, aromatic | Potential for π-stacking; conformationally restricted. nih.gov |

| -(2-Cyclobutylpropyl) | Bulky, highly lipophilic, flexible linker | Strong hydrophobic interactions; steric bulk may enhance selectivity; conformational flexibility allows for induced fit. |

Future Directions and Emerging Research Avenues for 1 2 Cyclobutylpropyl 1h Pyrazol 4 Amine

Development of Next-Generation Synthetic Methodologies

Traditional pyrazole (B372694) synthesis, such as the Knorr cyclocondensation, often involves harsh conditions and can lack regioselectivity. numberanalytics.com Future research on 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine will likely focus on developing more efficient, sustainable, and selective synthetic routes. Modern techniques offer significant improvements over classical batch methods, which can suffer from long reaction times and safety concerns. mdpi.combenthamdirect.com

Key emerging strategies include:

Flow Chemistry: Continuous flow processing allows for superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. mdpi.comnih.gov This methodology could be applied to the synthesis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine to improve yield, purity, and reproducibility while minimizing waste. galchimia.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. researchgate.netdergipark.org.tr This high-efficiency technique is well-suited for rapidly generating libraries of analogs based on the core structure of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine for screening purposes. mdpi.comrsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, offering high atom and step economy. mdpi.com Designing an MCR to construct the 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine scaffold would represent a significant advancement in efficiency and sustainability. ias.ac.in

Green Chemistry Approaches: The use of environmentally benign solvents (like water), solvent-free conditions, and reusable catalysts is a growing trend in chemical synthesis. royal-chem.com Future syntheses will aim to be more sustainable, a goal readily achievable with techniques like microwave and ultrasound-assisted synthesis. benthamdirect.com

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, higher yields. mdpi.comgalchimia.com | Optimization of reactor design, residence time, and temperature for continuous production. |

| Microwave-Assisted | Drastically reduced reaction times, improved yields, energy efficiency. researchgate.netdergipark.org.tr | Screening of solvent and catalyst conditions to maximize efficiency and selectivity. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. mdpi.com | Design of a novel one-pot reaction pathway involving a cyclobutylpropyl hydrazine (B178648) precursor. |

| Catalytic Methods | High selectivity, milder reaction conditions, catalyst recyclability. rsc.org | Development of novel metal-based or organocatalysts for regioselective pyrazole formation. |

Advanced Computational Modeling and Data-Driven Chemical Discovery

Computational chemistry is an indispensable tool for accelerating drug discovery and materials development by predicting molecular properties and interactions, thereby reducing the need for costly and time-consuming laboratory experiments. eurasianjournals.comconnectjournals.com For 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine, computational approaches can provide profound insights into its potential applications.

Future computational studies could involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectral properties of the molecule. This information is foundational for understanding its chemical behavior and for designing derivatives with tailored properties.

Molecular Docking and Virtual Screening: The pyrazole scaffold is a key component of many enzyme inhibitors, particularly protein kinase inhibitors used in oncology. mdpi.comnih.govnih.gov Molecular docking simulations can predict how 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine might bind to various biological targets. High-throughput virtual screening (HTVS) of large compound libraries can then be used to identify pyrazole-based molecules with high binding affinity for specific targets, accelerating the discovery of new therapeutic agents. chemmethod.comchemmethod.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, providing insights into its conformational flexibility and its interactions with biological macromolecules or materials interfaces. eurasianjournals.com

Machine Learning and AI: By integrating computational data with experimental results, machine learning models can predict the properties and activities of novel pyrazole derivatives, guiding the synthesis of next-generation compounds with optimized characteristics. eurasianjournals.com

| Computational Technique | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Maps of electron density, prediction of reactive sites for functionalization. |

| Molecular Docking | Predict binding modes to protein targets (e.g., kinases, HPPD). acs.org | Binding affinity scores, identification of key intermolecular interactions. |

| High-Throughput Virtual Screening | Identify potential biological targets from large databases. chemmethod.com | Prioritized list of proteins for which the compound may act as a ligand. |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. chemmethod.com | Assessment of drug-likeness, metabolic stability, and potential toxicity. |

Expansion of the Pyrazole-4-amine Scaffold into Novel Chemical Biology Paradigms

The pyrazole-4-amine core is a versatile building block. The presence of a primary amine provides a convenient attachment point for various functional groups, enabling its use in advanced chemical biology applications beyond traditional drug discovery.

Emerging research could focus on:

Development of Chemical Probes: By attaching fluorescent dyes or affinity tags to the 4-amino group, derivatives of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine could be converted into chemical probes to visualize and study biological processes within living cells.

Kinase Inhibitor Scaffolding: Pyrazoles are prominent in FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib. mdpi.com The 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine structure could serve as a starting point for designing novel, selective inhibitors of kinases implicated in cancer and inflammatory diseases. nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD): The core pyrazole-4-amine structure is an ideal candidate for FBDD, where small molecular fragments are screened for weak binding to a biological target. Hits can then be elaborated into more potent leads. The cyclobutylpropyl group provides a unique three-dimensional vector for exploring protein binding pockets.

Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding

Should 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine or its derivatives show significant biological activity, understanding its precise mechanism of action (MoA) is crucial. Multi-omics—the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to unraveling the complex cellular responses to a small molecule. researchgate.netmdpi.com

This systems-level approach moves beyond identifying a single target to building a comprehensive picture of the pathways and networks a compound perturbs. ahajournals.org For instance, after treating cells with the compound, transcriptomic analysis (e.g., RNA-Seq) could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. broadinstitute.org Metabolomics would capture shifts in cellular metabolism. acs.org Integrating these datasets can reveal the compound's MoA, identify biomarkers for its effects, and uncover potential off-target activities. researchgate.net

Potential Research Applications in Materials Science and Agrochemicals (from a Chemical Perspective)

The utility of pyrazole derivatives extends beyond medicine into materials science and agriculture. royal-chem.comnumberanalytics.com The specific structure of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine offers intriguing possibilities in these fields.

Materials Science: The two nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions. This property could be exploited to use the compound as a building block for Metal-Organic Frameworks (MOFs) or other coordination polymers. Such materials have applications in gas storage, catalysis, and sensing. The 4-amino group could be further functionalized to tune the properties of the resulting material.

Agrochemicals: Pyrazole derivatives are prevalent in commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.gov For example, some pyrazoles act as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.orgnih.gov The unique lipophilic cyclobutylpropyl group on 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine could enhance its uptake and transport in plants or insects, making it a candidate for agrochemical research. Its derivatives could be synthesized and screened for fungicidal, herbicidal, or insecticidal activity. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine, and what key reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step alkylation or coupling reactions. For example:

- Step 1 : Pyrazole core formation via cyclization of hydrazine derivatives with diketones or via transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) .

- Step 2 : Introduction of the 2-cyclobutylpropyl group using alkylating agents like 2-cyclobutylpropyl bromide in the presence of a base (e.g., NaH or K₂CO₃). Solvent choice (e.g., DMF or THF) and temperature (40–80°C) critically affect regioselectivity .

- Key Conditions : Copper(I) catalysts (e.g., CuBr) enhance coupling efficiency, while cesium carbonate facilitates deprotonation in N-alkylation steps .

Q. How can the structure of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine be confirmed using spectroscopic methods?

- Analytical Techniques :

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., cyclobutyl protons at δ 1.6–2.2 ppm; pyrazole C4-amine protons at δ 5.8–6.5 ppm). C NMR identifies carbonyl and quaternary carbons .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H] peak at m/z 220.1552 for CHN) .

- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

Advanced Research Questions

Q. What strategies optimize the selectivity of N-alkylation in synthesizing 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine derivatives?

- Methodological Insights :

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the pyrazole amine during alkylation, followed by acidic deprotection .

- Catalyst Systems : Palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos improve selectivity in Buchwald-Hartwig amination .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N-alkylation over O-alkylation by stabilizing transition states .

Q. How do structural modifications at the cyclobutyl and propyl groups affect bioactivity, based on SAR studies?

- SAR Analysis :

| Compound | Substituent | Bioactivity (IC) | Reference |

|---|---|---|---|

| 1-Cyclobutyl-1H-pyrazol-4-amine | Cyclobutyl | 12 µM (Enzyme X inhibition) | |

| 1-Isopropyl-1H-pyrazol-4-amine | Isopropyl | 45 µM | |

| 1-(tert-butyl)-1H-pyrazol-4-amine | tert-butyl | >100 µM |

- Key Findings : Cyclobutyl enhances steric bulk and hydrophobic interactions, improving target binding compared to larger substituents (e.g., tert-butyl). Propyl chain length modulates solubility and membrane permeability .

Q. How can computational modeling guide the design of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine analogs with improved target affinity?

- Methods :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular Docking : Identifies binding poses with biological targets (e.g., kinase active sites). For example, cyclobutyl groups fit into hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazole derivatives?

- Strategies :

- Dose-Response Curves : Validate potency across multiple assays (e.g., enzymatic vs. cell-based) to account for off-target effects .

- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation as a source of false-negative results .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if bioactivity discrepancies arise .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic yields under varying conditions (e.g., CuBr vs. Pd catalysts) to identify optimal protocols .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.